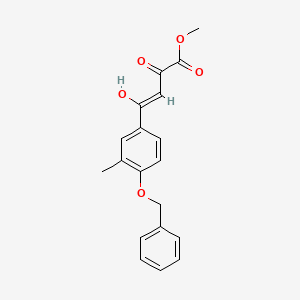
methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate is a synthetic compound with potential biological activity that has been the subject of various studies. Its molecular formula is C19H18O5, and it has a molecular weight of 326.3 g/mol. This compound is primarily used in research settings and is not intended for therapeutic applications in humans or animals.
Structure and Properties
The structure of this compound includes several functional groups that may contribute to its biological activity:
- Benzyloxy Group : This group can influence the lipophilicity and bioavailability of the compound.
- Hydroxy Group : The presence of a hydroxy group can enhance hydrogen bonding, potentially increasing solubility in biological systems.
- Oxobutenoate Backbone : This structure is known for its reactivity and potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with oxobutenoate structures have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain analogues displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell signaling pathways, which are crucial for cancer cell growth and survival.
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, leading to programmed cell death. This effect has been observed in both in vitro and in vivo models .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to evaluate the effects of methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enonate on various cancer cell lines. Results showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H18O5 |
| Molecular Weight | 326.3 g/mol |
| CAS Number | Not specified |
| Anticancer Activity | IC50 < 5 µM (various lines) |
| Mechanism of Action | Protein kinase inhibition |
| Induction of Apoptosis | Yes |
Case Studies
-
Study on Antiproliferative Effects :
- A recent study focused on a series of analogues derived from oxobutenoate structures, including methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enonate. The results indicated significant antiproliferative effects against breast and lung cancer cell lines with IC50 values ranging from 3 to 10 µM .
- Synergistic Effects with Other Drugs :
Propriétés
Formule moléculaire |
C19H18O5 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
methyl (Z)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3/b16-11- |
Clé InChI |
OYZXFEYPXDHMER-WJDWOHSUSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C(=C/C(=O)C(=O)OC)/O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















